2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid
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Overview
Description
2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant importance in medicinal chemistry due to its wide range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with ethyl benzoate under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as peptic ulcers and heart failure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with enzymes and protein receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Thienylcarbonyl)benzoic acid
- 2-(2-Thenoyl)benzoic acid
- 2-(Thiophene-2-carbonyl)benzoic acid
Uniqueness
2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid is unique due to the presence of the benzimidazole ring, which imparts specific biological activities and chemical reactivity. The ethyl group substitution further enhances its properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2-ethylbenzimidazole-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-15-18-13-9-5-6-10-14(13)19(15)16(20)11-7-3-4-8-12(11)17(21)22/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJURFWKLGOXQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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